

# Stability of Mixed Ammine-Aqua Copper(II) Complexes: A Comparative Guide

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Compound of Interest		
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This guide provides a comprehensive comparison of the relative stability of mixed ammine-aqua copper(II) complexes. The stability of these complexes is a critical factor in various applications, including catalysis, analytical chemistry, and as models for metal-ligand interactions in biological systems. Understanding the stepwise formation and relative stability of these species is paramount for controlling reaction kinetics and equilibria in aqueous environments.

## Data Presentation: Stepwise and Overall Stability Constants

The formation of mixed ammine-aqua copper(II) complexes proceeds in a stepwise manner, with ammonia molecules progressively displacing water molecules from the coordination sphere of the hydrated copper(II) ion,  $[Cu(H_2O)_6]^{2+}$ . The stability of each resulting complex is quantified by its stepwise formation constant  $(K_n)$  and the overall stability constant  $(\beta_n)$ .

The following table summarizes the widely accepted logarithmic values of the stepwise and overall stability constants for the formation of  $[Cu(NH_3)_n(H_2O)_{6-n}]^{2+}$  complexes at room temperature.[1][2][3]



Stepwise Reaction	Stepwise Formation Constant (log K <sub>n</sub> )	Overall Reaction	Overall Stability Constant (log βn)
[Cu(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> + NH <sub>3</sub> $\rightleftharpoons$ [Cu(NH <sub>3</sub> )(H <sub>2</sub> O) <sub>5</sub> ] <sup>2+</sup> + H <sub>2</sub> O	4.0 - 4.3	[Cu(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> + NH <sub>3</sub> <b>⇌</b> [Cu(NH <sub>3</sub> )(H <sub>2</sub> O) <sub>5</sub> ] <sup>2+</sup> + H <sub>2</sub> O	4.0 - 4.3
[Cu(NH <sub>3</sub> )(H <sub>2</sub> O) <sub>5</sub> ] <sup>2+</sup> + NH <sub>3</sub> $\rightleftharpoons$ [Cu(NH <sub>3</sub> ) <sub>2</sub> (H <sub>2</sub> O) <sub>4</sub> ] <sup>2+</sup> + H <sub>2</sub> O	3.2 - 3.7	[Cu(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> + 2NH <sub>3</sub> $\rightleftharpoons$ [Cu(NH <sub>3</sub> ) <sub>2</sub> (H <sub>2</sub> O) <sub>4</sub> ] <sup>2+</sup> + 2H <sub>2</sub> O	7.2 - 8.0
$[Cu(NH_3)_2(H_2O)_4]^{2+} + NH_3 \rightleftharpoons [Cu(NH_3)_3(H_2O)_3]^{2+} + H_2O$	2.7 - 3.0	[Cu(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> + 3NH <sub>3</sub> $\rightleftharpoons$ [Cu(NH <sub>3</sub> ) <sub>3</sub> (H <sub>2</sub> O) <sub>3</sub> ] <sup>2+</sup> + 3H <sub>2</sub> O	9.9 - 11.0
$[Cu(NH_3)_3(H_2O)_3]^{2+} + NH_3 \rightleftharpoons [Cu(NH_3)_4(H_2O)_2]^{2+} + H_2O$	2.0 - 2.2	[Cu(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> + 4NH <sub>3</sub> $\rightleftharpoons$ [Cu(NH <sub>3</sub> ) <sub>4</sub> (H <sub>2</sub> O) <sub>2</sub> ] <sup>2+</sup> + 4H <sub>2</sub> O	11.9 - 13.2

Note: The exact values can vary slightly depending on the experimental conditions such as ionic strength and temperature.

The data clearly indicates that the stepwise stability constants decrease as the number of ammonia ligands increases. This trend is attributed to statistical effects and increasing steric hindrance with the addition of each subsequent ligand. The large overall stability constant for the tetraamminecopper(II) complex ( $[Cu(NH_3)_4(H_2O)_2]^{2+}$ ) signifies its high thermodynamic stability in aqueous solution.[1]

## **Experimental Protocols**

The determination of stability constants for metal complexes is a fundamental aspect of coordination chemistry. Potentiometric titration and spectrophotometry are two of the most common and reliable methods employed for this purpose.[4]



## **Potentiometric Titration (Bjerrum's Method)**

This method, pioneered by Jannik Bjerrum, involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard acid or base.[5] The change in pH is related to the concentration of the free ligand, which in turn allows for the calculation of the average number of ligands bound to the metal ion and subsequently the stepwise formation constants.

#### **Detailed Methodology:**

- Solution Preparation:
  - Prepare a standard solution of copper(II) nitrate (e.g., 0.01 M).
  - Prepare a standard solution of ammonia (e.g., 0.1 M).
  - Prepare a standard solution of a strong acid (e.g., 0.1 M nitric acid) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
  - Prepare a solution of a background electrolyte (e.g., 1.0 M KNO₃) to maintain a constant ionic strength.
- · Titration Procedure:
  - In a thermostatted vessel, place a known volume of a solution containing the copper(II)
     salt, an excess of the ammonia solution, and the background electrolyte.
  - Acidify the solution with a known amount of standard nitric acid to protonate the ammonia, ensuring that initially no complexation occurs.
  - Calibrate a pH electrode and immerse it in the solution.
  - Titrate the solution with the standard sodium hydroxide solution, recording the pH after each addition of the titrant.
- Data Analysis:
  - Plot the pH of the solution as a function of the volume of NaOH added.



- From the titration curve, calculate the average number of ligands bound per metal ion  $(\bar{n})$  at various free ligand concentrations ([L]).
- The formation curve is then constructed by plotting \(\bar{n}\) against p[L] (-log[L]).
- The stepwise stability constants ( $K_n$ ) can be determined from the formation curve at half- $\bar{n}$  values (i.e., when  $\bar{n}$  = 0.5, 1.5, 2.5, etc., log  $K_n$  = p[L]). More sophisticated computational methods can also be used for a more accurate determination from the complete dataset.

## **Spectrophotometry**

This method relies on the principle that the formation of a complex is accompanied by a change in the solution's absorbance of light at a specific wavelength. By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand, the stoichiometry and stability constant of the complex can be determined.

#### **Detailed Methodology:**

- Solution Preparation:
  - Prepare a series of standard solutions of copper(II) sulfate (e.g., 0.01 M).
  - Prepare a standard solution of ammonia (e.g., 0.1 M).
  - Maintain a constant ionic strength using a suitable background electrolyte.
- Experimental Procedure:
  - Determine the wavelength of maximum absorbance ( $\lambda$ \_max) for the copper(II)-ammine complex (typically around 615 nm).[6]
  - Prepare a series of solutions containing a constant concentration of copper(II) ions and varying concentrations of ammonia.
  - Allow the solutions to reach equilibrium. The complex formation is rapid, and the resulting tetraamminecopper(II) complex is stable for at least 90 minutes.



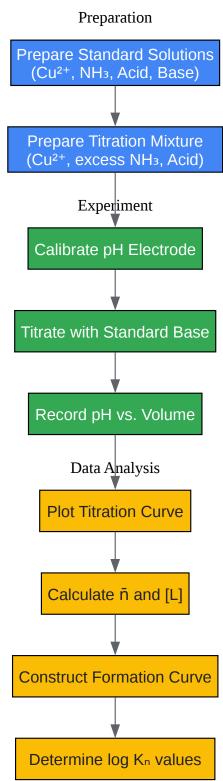
- Measure the absorbance of each solution at the predetermined  $\lambda$ \_max using a spectrophotometer.
- Data Analysis (Method of Continuous Variation Job's Plot):
  - Prepare a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.
  - Plot the absorbance versus the mole fraction of the ligand.
  - The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
  - The stability constant can then be calculated from the absorbance data using Beer-Lambert law and the equilibrium expressions.

## **Mandatory Visualization**

The following diagrams illustrate the key relationships and workflows discussed in this guide.









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